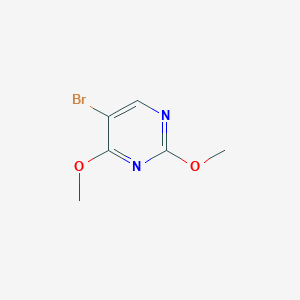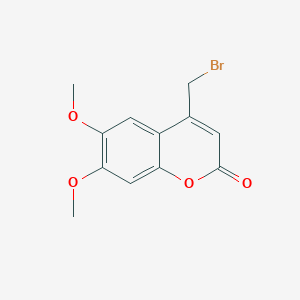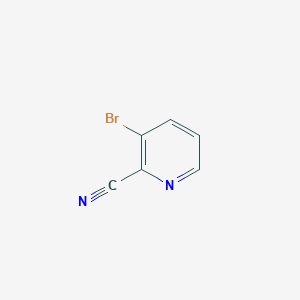
4-溴苯乙酸甲酯
概述
描述
鲁美替酮,商品名为卡普莱塔,是一种非典型抗精神病药物,属于丁酰苯类。主要用于治疗精神分裂症和双相抑郁症。 鲁美替酮由 Intra-Cellular Therapies 开发,于 2019 年 12 月首次在美国获得医疗用途批准 . 它以其独特的作用机制而闻名,该机制涉及调节血清素、多巴胺和谷氨酸的神经传递 .
科学研究应用
鲁美替酮具有多种科学研究应用,包括:
化学: 研究鲁美替酮独特的化学结构和合成路线。
生物学: 研究其对神经递质系统的影响及其在治疗各种神经精神疾病中的潜在用途。
准备方法
鲁美替酮的合成涉及几个关键步骤,从市售的喹喔啉开始。 鲁美替酮的四环骨架是通过费歇尔吲哚合成构建的,该合成涉及 1-三氟乙酰基-4-氨基喹喔啉与 4-氧代哌啶-1-羧酸乙酯反应 . 该过程包括以下步骤:
N-亚硝化: 用亚硝酸钠处理 3,4-二氢喹喔啉-2(1H)-酮以形成 N-亚硝基衍生物。
还原: 用锌还原 N-亚硝基衍生物以形成肼衍生物。
费歇尔吲哚合成: 将肼衍生物与 4-氧代哌啶-1-羧酸乙酯反应以形成四环化合物。
还原和 N-甲基化: 用氰基硼氢化钠在三氟乙酸中还原四环化合物,然后进行 N-甲基化。
化学反应分析
鲁美替酮经历各种化学反应,包括:
氧化: 鲁美替酮可以在特定条件下氧化,形成相应的氧化衍生物。
还原: 鲁美替酮的还原涉及使用还原剂,例如氰基硼氢化钠。
这些反应中常用的试剂和条件包括三氟乙酸、亚硝酸钠、锌和 4-氧代哌啶-1-羧酸乙酯 . 从这些反应中形成的主要产物包括各种中间体,最终导致最终的鲁美替酮化合物 .
作用机制
鲁美替酮通过涉及多种神经递质系统调节的独特作用机制发挥作用。它作为血清素 5-HT2A 受体和多巴胺 D1、D2 和 D4 受体的拮抗剂。 此外,它具有中等程度的血清素转运蛋白再摄取抑制和对 α-1 受体的脱靶拮抗作用 . 这种多靶点方法有助于其在治疗精神分裂症和双相抑郁症的阳性和阴性症状方面的有效性 .
相似化合物的比较
鲁美替酮与其他非典型抗精神病药物如阿立哌唑、帕利哌酮和氯氮平进行比较。 与这些化合物不同的是,鲁美替酮具有独特
属性
IUPAC Name |
methyl 2-(4-bromophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJOWSXZDCTNQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80311762 | |
| Record name | Methyl 4-Bromophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80311762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41841-16-1 | |
| Record name | Methyl (4-bromophenyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41841-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 245163 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041841161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 41841-16-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-Bromophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80311762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (4-bromophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.215.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














